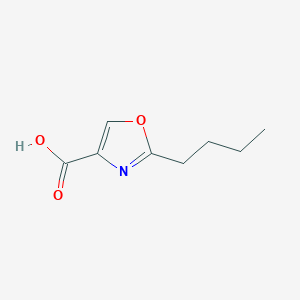

2-Butyloxazole-4-carboxylic Acid

Beschreibung

Contextual Significance of Oxazole (B20620) Core Structures in Heterocyclic Chemistry

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, separated by a carbon atom. slideshare.netwikipedia.org This structural arrangement imparts a unique electronic and chemical character, making the oxazole ring a valuable building block in organic synthesis. numberanalytics.com The presence of both a hydrogen bond donor (N-H) and acceptor (O) within the ring system, along with its aromatic nature, allows for diverse chemical modifications and interactions with biological targets. nih.gov

The oxazole nucleus is a key constituent in a wide array of natural products and synthetically developed molecules, demonstrating its importance in medicinal chemistry. nih.gov The versatility of the oxazole scaffold allows for the synthesis of derivatives with a broad spectrum of biological activities. nih.gov The ability to introduce various substituents at different positions on the oxazole ring enables chemists to fine-tune the molecule's properties for specific applications. acs.org

Overview of Academic Research Focusing on 2-Butyloxazole-4-carboxylic Acid and its Analogues

While specific research exclusively detailing this compound is not extensively documented in publicly available literature, its structure is emblematic of a class of compounds that are of significant interest to researchers. The general structure of a 2-substituted-oxazole-4-carboxylic acid allows for systematic exploration of structure-activity relationships.

Research on analogous structures, such as 2-substituted thiazole-4-carboxylic acids, provides insights into the potential areas of investigation for their oxazole counterparts. For instance, 2-acetylthiazole-4-carboxylic acid has been found to be widespread in various organisms, suggesting a potential role as a coenzyme. nih.gov Similarly, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov These findings in the thiazole (B1198619) series suggest that oxazole-4-carboxylic acids could also exhibit interesting biological activities.

The synthesis of oxazole-4-carboxylic acid derivatives is an active area of research. researchgate.net Efficient synthetic methods are crucial for accessing a variety of analogues for further study. nih.govnih.gov For example, methods have been developed for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids. nih.govnih.gov

The following table provides a summary of key data for this compound and a related analogue:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | 1126634-45-4 | C8H11NO3 | 169.18 | General Organic Synthesis |

| 2-Methyloxazole-4-carboxylic acid | 23012-17-1 | C5H5NO3 | 127.10 | Solid-phase peptide synthesis, C-H cross-coupling reactions |

Research Trajectories and Future Perspectives for Oxazole Carboxylic Acids

The future of research on oxazole carboxylic acids, including this compound, is poised for significant advancements. A key focus will likely be on the development of novel synthetic methodologies to create diverse libraries of these compounds. tandfonline.com This will enable a more thorough exploration of their potential applications.

One promising avenue of research is the investigation of their biological activities. Drawing parallels from the thiazole series, researchers may explore the potential of oxazole-4-carboxylic acids as enzyme inhibitors or as scaffolds for the development of new therapeutic agents. nih.govnih.gov The structural similarities between oxazoles and thiazoles suggest that oxazole-based compounds could also interact with a range of biological targets.

Furthermore, the unique photophysical properties of some heterocyclic compounds open up possibilities for their use in materials science. The investigation of the luminescent and electronic properties of novel oxazole derivatives could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or sensors.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEDHHXQKFKUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Reactivity of the Oxazole (B20620) Heterocyclic System

The oxazole ring is an aromatic heterocycle containing both an oxygen and a nitrogen atom. slideshare.net This structure imparts a unique set of reactive properties.

Oxazoles are generally considered stable compounds. slideshare.net However, they can be susceptible to decomposition under strong acidic conditions. slideshare.net The hydrolysis of the oxazole ring, particularly in the presence of acid, can lead to ring cleavage. The specific conditions required for the hydrolysis of 2-butyloxazole-4-carboxylic acid are not extensively detailed in the provided search results, but the general susceptibility of oxazoles to acidic hydrolysis is a known characteristic of this heterocyclic system. slideshare.netlibretexts.org

The oxazole ring can undergo opening under certain conditions. For instance, a silver(I)-catalyzed intramolecular cyclization has been shown to lead to oxazole ring-opening in the synthesis of isoquinolones. acs.org This process is facilitated by the addition of water. acs.org Decarboxylation is another potential transformation pathway for oxazole-4-carboxylic acids, often occurring as part of a larger reaction sequence. organic-chemistry.org

Oxazole scaffolds can exhibit both electrophilic and nucleophilic characteristics. The oxazole ring itself is generally electron-rich and can undergo electrophilic substitution, typically at the C5 position. slideshare.net Conversely, the nitrogen atom of the oxazole ring can act as a nucleophile. acs.org Oxazolones, which are related structures, can act as nucleophilic acyl-group-transfer reagents. acs.org The specific electrophilic and nucleophilic behavior of this compound would be influenced by the electron-donating butyl group at the C2 position and the electron-withdrawing carboxylic acid group at the C4 position.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that readily undergoes several key transformations.

Carboxylic acids can be converted to esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is reversible and typically requires an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.comchemguide.co.uk

Other methods for esterification that avoid strongly acidic conditions include the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which is suitable for acid-sensitive substrates. commonorganicchemistry.com Additionally, alkylation with reagents like iodomethane (B122720) or trimethylsilyldiazomethane (B103560) can yield methyl esters. commonorganicchemistry.com

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible; often uses excess alcohol. masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Iodomethane (MeI) | Forms methyl esters. commonorganicchemistry.com |

| Alkylation | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid reaction to form methyl esters. commonorganicchemistry.com |

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. Direct reaction of a carboxylic acid with an amine is often challenging and may require heating to dehydrate the intermediate ammonium (B1175870) salt. libretexts.orgyoutube.com

More commonly, activating agents are used to facilitate amide bond formation. Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid, allowing for its reaction with an amine to form an amide. libretexts.orgyoutube.comyoutube.com This process involves the formation of a good leaving group, which is subsequently displaced by the amine nucleophile. youtube.com The direct conversion of carboxylic acids to amides can also be achieved using various other coupling agents. libretexts.org

Table 2: Amidation Methods for Carboxylic Acids

| Method | Reagents | Key Features |

| Direct Heating | Amine, Heat | Dehydrates the intermediate ammonium salt. libretexts.orgyoutube.com |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | Widely used method that activates the carboxylic acid. libretexts.orgyoutube.comyoutube.com |

| Other Coupling Agents | Various | Numerous reagents are available to facilitate amide bond formation. |

Reduction Protocols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For substrates like this compound, powerful reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of converting carboxylic acids to 1° alcohols. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced in situ and cannot be isolated because it is more reactive than the starting carboxylic acid. libretexts.orglibretexts.org

Alternative and milder methods for the selective reduction of carboxylic acids have been developed. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is a chemoselective reagent that can reduce carboxylic acids in the presence of other functional groups like ketones and esters. khanacademy.org The use of borane complexed with THF enhances its stability and ease of handling, as free borane is a toxic and pyrophoric gas. khanacademy.org Mechanistic studies, including computational experiments, suggest that some reactions proceed via "hidden borane catalysis," where small amounts of BH₃ generated in situ are key to the observed selectivity. nih.gov

The table below summarizes common reducing agents for carboxylic acids.

| Reagent | Selectivity | Notes |

| Lithium aluminum hydride (LiAlH₄) | Reduces carboxylic acids, esters, ketones, aldehydes, and amides. | A strong, non-selective reducing agent. libretexts.orglibretexts.org |

| Borane-tetrahydrofuran complex (BH₃·THF) | Selectively reduces carboxylic acids in the presence of many other functional groups. | Offers high chemoselectivity. khanacademy.org |

Anhydride (B1165640) Formation

The conversion of this compound into its corresponding anhydride opens up further synthetic possibilities, as anhydrides are reactive acylating agents. libretexts.org A general and efficient method for preparing symmetric carboxylic anhydrides involves the dehydration of the carboxylic acid. thieme-connect.de

One common laboratory-scale method is the reaction of a carboxylic acid with an acid chloride. libretexts.org This can be achieved by first converting a portion of the this compound to its corresponding acid chloride, for instance, by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and then reacting the acid chloride with the remaining carboxylic acid. nih.gov The use of a base like pyridine (B92270) is often employed to neutralize the HCl generated during the reaction. libretexts.orgmasterorganicchemistry.com

Another approach involves the use of dehydrating agents. A system utilizing triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride has been shown to be highly efficient for the synthesis of symmetric carboxylic anhydrides under mild and neutral conditions. nih.gov This method proceeds through a reactive phosphonium (B103445) intermediate. Aromatic carboxylic anhydrides have also been employed as versatile reagents in the presence of Lewis acid or nucleophilic catalysts to facilitate esterification and amidation reactions. tcichemicals.com

The table below outlines methods for anhydride formation.

| Reagents | Conditions | Description |

| Acid Chloride + Carboxylic Acid | Often with a base (e.g., pyridine) | A two-step process where the carboxylic acid is first converted to an acid chloride. libretexts.orgmasterorganicchemistry.com |

| Triphenylphosphine Oxide (TPPO) + Oxalyl Chloride | Mild, neutral | An efficient one-pot synthesis of symmetric anhydrides. nih.gov |

| Thermal or Chemical Dehydration | Heat, dehydrating agents (e.g., P₂O₅) | Direct elimination of water, though can require harsh conditions. thieme-connect.de |

Reactivity of the 2-Butyloxazole Side Chain

The 2-butyl group of the molecule presents opportunities for functionalization, although it is generally less reactive than the carboxylic acid.

Site-Specific Alkyl Group Functionalization

Direct functionalization of the unactivated sp³ C-H bonds of the butyl side chain is a challenging transformation in organic synthesis. Research in this area is ongoing, but specific methodologies for the selective functionalization of the butyl group on the 2-butyloxazole core are not widely reported in general literature. Such transformations would likely rely on advanced synthetic methods, potentially involving radical-mediated processes or directed C-H activation strategies.

Stereochemical Control in Transformations

Design and Synthesis of 2 Butyloxazole 4 Carboxylic Acid Derivatives

Strategies for Structural Diversification

The functionalization of the oxazole (B20620) ring is a fundamental strategy for creating analogues of 2-butyloxazole-4-carboxylic acid. Synthetic methods that allow for the introduction of a wide array of substituents are crucial.

Modern synthetic methods enable the efficient creation of 2,4,5-trisubstituted oxazoles. beilstein-journals.org One-pot procedures have been developed that utilize carboxylic acids, amino acids, and dehydrative condensing reagents to form the oxazole core, which can then be further modified. beilstein-journals.org For instance, a one-pot synthesis followed by a Suzuki-Miyaura coupling reaction allows for the introduction of various aryl groups at the 5-position of the ring. beilstein-journals.org Similarly, methods for synthesizing 4,5-disubstituted oxazoles directly from a broad range of carboxylic acids demonstrate high functional group tolerance, allowing for the inclusion of sensitive functionalities. nih.gov

Visible-light-mediated energy transfer catalysis has been used for the dearomative cycloaddition of oxazoles, where various substituents on a 2-phenyloxazole, including halogens, trifluoromethyl, and methoxy (B1213986) groups, were well-tolerated. acs.orgacs.org This highlights the robustness of the oxazole core to diverse substitution patterns. Furthermore, specific synthetic routes have been developed for preparing derivatives such as 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids, expanding the chemical space around this scaffold. researchgate.net

| Substitution Position | Type of Substituent | Synthetic Method | Reference |

|---|---|---|---|

| C5 | Aryl | Suzuki-Miyaura Coupling | beilstein-journals.org |

| C2, C5 | Aryl, Ester | Cycloaddition Reactions | acs.org |

| C4, C5 | Various | Direct synthesis from carboxylic acids | nih.gov |

| C5 | Arylsulfanyl | Synthesis from multicenter substrates | researchgate.net |

Macrocycles represent a unique class of molecules that can exhibit improved pharmacological properties due to their constrained conformations. acs.org A novel strategy for synthesizing macrocyclic depsipeptides involves using the inherent reactivity of the oxazole ring. In this approach, a 5-amino oxazole is used to activate a terminal carboxylic acid under acidic conditions, triggering a domino reaction that results in macrocyclization. acs.org

This method is highly versatile, allowing for the synthesis of macrocycles of varying sizes, including 12-, 13-, 14-, 15-, and 16-membered rings, in good to excellent yields. acs.org The substituents on the periphery of the macrocycle can be easily varied by choosing different starting materials (aldehydes, amino alcohols, and dipeptide isocyanides), making it a powerful tool for generating diverse molecular libraries. acs.org The entire sequence is atom-economical, proceeding through a multicomponent reaction followed by the activation-cyclization cascade. acs.org

| Macrocycle Ring Size | Key Reaction | Features | Reference |

|---|---|---|---|

| 12-membered | Internal activation of carboxylate by oxazole | Variable peripheral substituents | acs.org |

| 13-membered | Internal activation of carboxylate by oxazole | Variable peripheral substituents | acs.org |

| 14-membered | Internal activation of carboxylate by oxazole | Variable peripheral substituents | acs.org |

| 15-membered | Internal activation of carboxylate by oxazole | Variable peripheral substituents | acs.org |

| 16-membered | Internal activation of carboxylate by oxazole | Variable peripheral substituents | acs.org |

Development of Complex Molecular Architectures Featuring the Oxazole Core

Beyond simple substitutions and macrocyclization, the oxazole core serves as a building block for more complex, three-dimensional molecular architectures. These structures are of high interest in medicinal chemistry as they can mimic the shapes of natural biomolecules. acs.orgacs.org

A powerful method for creating such architectures is the visible-light-mediated energy transfer (EnT) catalyzed dearomative cycloaddition. acs.orgacs.org This reaction transforms flat, aromatic oxazoles into C(sp³)-rich, 3D structures. acs.org Specifically, the intermolecular cycloaddition of substituted oxazoles with alkenes yields fused bicyclic systems, such as 2-oxa-4-azabicyclo[3.2.0]hept-3-ene scaffolds. acs.org This strategy provides a direct route to novel and complex molecular frameworks from readily available starting materials in a single step. acs.orgacs.org The reaction is versatile, accommodating various substituents on both the oxazole and the alkene, thereby enabling the construction of a wide range of intricate molecular designs. acs.org

Natural Product-Inspired Analogues and Bioactive Fungal Metabolites

Nature provides a rich source of inspiration for the design of new bioactive compounds. The oxazole moiety is found in numerous natural products, including peptides and metabolites from fungi and bacteria, which often exhibit potent biological activities. nih.govnih.govrsc.org

A notable example directly related to the core structure of this article is the isolation of four 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles A–D, from the plant pathogenic fungus Phoma macrostoma. semanticscholar.org These compounds were investigated for their antimicrobial and anti-biofilm activities. semanticscholar.org For instance, macrooxazole B and C showed interference with the biofilm formation of Staphylococcus aureus. semanticscholar.org

Other bioactive natural products containing the oxazole ring include:

Hinduchelins A–D : Isolated from Streptoalloteichus hindustanus, these compounds feature an oxazole unit and a catechol group, suggesting potential iron-chelating abilities. rsc.org

Antroxazole A : A fungal metabolite that exhibits immunosuppressive activity. nih.gov

Almazoles A–D : Dipeptide 2,5-disubstituted oxazoles isolated from marine algae. nih.gov

Lenzioxazole and Permafroxazole : Novel oxazole compounds discovered from bacteria using a targeted metabologenomic approach, with permafroxazole bearing a tetraene conjugated with a carboxylic acid. nih.gov

The synthesis of analogues inspired by these natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

| Compound Name | Natural Source | Reported Bioactivity/Feature | Reference |

|---|---|---|---|

| Macrooxazoles A–D | Fungus (Phoma macrostoma) | Anti-biofilm activity against S. aureus | semanticscholar.org |

| Hinduchelins A–D | Bacterium (Streptoalloteichus hindustanus) | Potential iron-chelating ability | rsc.org |

| Antroxazole A | Fungus (Antrodiella albocinnamomea) | Immunosuppressive activity | nih.gov |

| Almazoles A–D | Marine Alga (Delesseriaceae) | Unusual dipeptide oxazole structure | nih.gov |

| Permafroxazole | Bacterium | Contains a tetraene conjugated with a carboxylic acid | nih.gov |

| Xenoacremone D | Fungus (Xenocremonium sinensis) | Inhibits NO production | nih.gov |

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-butyloxazole-4-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides critical information about the number and types of hydrogen atoms present in the molecule. The chemical shifts of the protons in this compound are influenced by their local electronic environment. The acidic proton of the carboxylic acid group is typically highly deshielded and appears far downfield, often in the 10-13 ppm region, which is a distinctive feature for carboxylic acids. libretexts.org Protons on the butyl chain and the oxazole (B20620) ring will exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment. For instance, protons on a carbon adjacent to a carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org

Detailed ¹H NMR data for this compound is required for a complete table.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the range of 160-185 ppm. libretexts.orglibretexts.org The carbons of the oxazole ring and the butyl side chain will have chemical shifts in characteristic regions, allowing for the complete identification of the carbon skeleton. oregonstate.eduwisc.edu Quaternary carbons, such as the one in the carboxylic acid group, often show weaker signals. oregonstate.edu

Detailed ¹³C NMR data for this compound is required for a complete table.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data not available |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between protons and carbons within the molecule. A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons in the butyl chain, confirming their sequence. An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra. These techniques are crucial for piecing together the complete structural puzzle of this compound. nih.govprinceton.edu

The accuracy of NMR-based structural elucidation can be enhanced by correlating experimentally obtained chemical shifts with those predicted by theoretical calculations. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the magnetic shielding constants of nuclei. researchgate.netnih.gov By comparing the calculated chemical shifts with the experimental data, a higher level of confidence in the structural assignment can be achieved. nih.govmdpi.com This approach is particularly valuable for resolving ambiguities in complex spectra and for gaining deeper insights into the electronic structure of the molecule. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. The accurate mass data obtained from HR-MS serves as a definitive confirmation of the compound's identity.

Detailed HR-MS data for this compound is required for a complete table.

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which are characteristic of carboxylic acids. Therefore, derivatization is an essential step to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.

Derivatization Strategies: The primary target for derivatization is the active hydrogen of the carboxylic acid group. Common methods include silylation and alkylation.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the polarity and potential for hydrogen bonding, allowing the compound to be readily analyzed by GC.

Alkylation: Esterification, such as methylation or butylation, is another effective strategy. Using reagents like BF₃-methanol or BF₃-butanol converts the carboxylic acid into its corresponding methyl or butyl ester. nih.gov Butyl esters are often preferred as they are less volatile than methyl esters, which can sometimes co-elute with the solvent front. semanticscholar.org A specialized technique involves derivatization with 4-t-butylbenzyl bromide, which has been shown to produce derivatives that yield high-intensity [M-15]⁺ ions in the mass spectrum, enhancing detection sensitivity. researchgate.netmdpi.com

Expected GC-MS Findings: Following derivatization, the resulting ester of this compound would be separated on a GC column, typically a nonpolar or medium-polarity column. The mass spectrometer would then fragment the eluted derivative, providing a characteristic mass spectrum. The fragmentation pattern would be expected to show ions corresponding to the loss of the alkyl chain, cleavage of the oxazole ring, and other signature fragments that would allow for structural confirmation.

Table 1: Anticipated GC-MS Parameters for Derivatized this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | To create a volatile trimethylsilyl ester. |

| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | Standard nonpolar column for good separation. |

| Oven Program | Initial 70°C, ramp 10°C/min to 280°C | To effectively separate the derivative from other components. |

| Injector Temperature | 250°C | To ensure complete volatilization of the derivative. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |

| MS Scan Range | 40-500 m/z | To capture the molecular ion and key fragment ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds and Purity Assessment

LC-MS is a powerful technique for analyzing non-volatile compounds like this compound in its native form and is highly suitable for assessing its purity.

Chromatographic Separation: Reversed-phase liquid chromatography (RP-LC) is the most common separation mode. However, carboxylic acids can be poorly retained on standard C18 columns. To improve retention, several approaches can be taken:

Mobile Phase Modification: Using an acidic mobile phase (e.g., with 0.1% formic acid) suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention.

Derivatization: While not always necessary for LC-MS, derivatization can enhance chromatographic performance and detection sensitivity. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag the carboxylic acid, improving its retention and ionization efficiency.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization source for this type of analysis. In negative ion mode (ESI-), the molecule is expected to readily deprotonate, forming the [M-H]⁻ ion, which is characteristic of molecules with free carboxyl groups. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the [M-H]⁻ precursor ion to produce a specific fragmentation pattern.

Purity Assessment: LC-MS is ideal for purity assessment. By monitoring the total ion chromatogram and extracting specific ion chromatograms, one can detect and quantify impurities. The high sensitivity and specificity of LC-MS allow for the detection of trace-level impurities that may not be visible by other methods.

Table 2: Typical LC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | For reversed-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component, acid suppresses ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for elution. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| MS Ionization Mode | Electrospray Ionization (ESI), Negative | To generate the [M-H]⁻ ion. |

| Precursor Ion (MS1) | Expected m/z for [C₈H₁₀NO₃]⁻ | To specifically detect the deprotonated molecule. |

| Detection | Full Scan and/or Tandem MS (MS/MS) | For purity profiling and structural confirmation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show several characteristic absorption bands.

The most distinctive features for a carboxylic acid are:

O–H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. The significant broadening is a result of intermolecular hydrogen bonding, where two molecules of the acid form a dimer. This broad band often overlaps with C-H stretching vibrations.

C=O Stretch: A sharp and intense absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1760 and 1690 cm⁻¹. For a dimeric, saturated aliphatic carboxylic acid, this peak typically appears around 1710 cm⁻¹.

C–O Stretch: A medium intensity band for the C–O single bond stretch is generally observed in the 1320-1210 cm⁻¹ region.

O–H Bend: An out-of-plane O–H bend can often be seen as a broad peak in the 950-910 cm⁻¹ range.

The oxazole ring itself will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), with specific C=N and C-O-C stretching vibrations.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| O–H (Carboxylic Acid) | 3300 - 2500 | Strong | Very Broad |

| C–H (Alkyl) | 2960 - 2850 | Medium-Strong | Sharp |

| C=O (Carboxylic Acid) | ~1710 | Strong | Sharp |

| C=N (Oxazole Ring) | ~1650 | Medium | Sharp |

| C–O (Carboxylic Acid) | 1320 - 1210 | Medium | Sharp |

| O–H Bend (Out-of-plane) | 950 - 910 | Medium | Broad |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Analysis Procedure: To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and behavior of molecules like 2-Butyloxazole-4-carboxylic Acid.

Density Functional Theory (DFT) is a computational method that allows for the detailed investigation of reaction mechanisms at the molecular level. For this compound, DFT can be employed to elucidate the pathways of its formation and subsequent reactions.

A plausible synthetic route to 2-substituted-4-carboxylic acid oxazoles involves the reaction of a carboxylic acid with an amino acid derivative. beilstein-journals.org DFT calculations can model the transition states and intermediates of this process, providing activation energies and reaction thermodynamics. For instance, in the synthesis of related benzoxazole (B165842) derivatives, DFT calculations at the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory have been used to understand the selectivity of cyclization reactions. These studies have shown that the formation of the oxazole (B20620) ring can be highly selective, and DFT can explain these experimental observations by comparing the energy profiles of different potential reaction pathways. researchgate.net

Furthermore, DFT can be used to study the reactivity of the this compound molecule itself. For example, the decarboxylation of carboxylic acids is a fundamental organic reaction. DFT studies on similar heterocyclic carboxylic acids can reveal the energy barriers associated with the removal of the carboxyl group, either thermally or catalytically. The mechanism of such reactions, whether proceeding through a concerted or a stepwise pathway, can be determined by locating the relevant transition state structures and calculating their energies. A plausible reaction mechanism for the formation of similar oxazole structures involves the in situ activation of the carboxylic acid, followed by nucleophilic attack and cyclization. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Reaction Mechanism Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31+G(d,p) | Geometry optimization of reactants, products, and transition states. |

| M06-2X | 6-311++G(d,p) | Single-point energy calculations for higher accuracy. |

| ωB97X-D | def2-TZVP | Inclusion of dispersion effects, important for non-covalent interactions. |

This table presents a selection of DFT functionals and basis sets commonly used in the study of organic reaction mechanisms and is not an exhaustive list.

DFT calculations are widely used for the prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the NMR shielding tensors, which are then converted to chemical shifts. mdpi.com

For this compound, DFT can predict the 1H and 13C NMR chemical shifts. This is particularly useful for confirming the structure of the synthesized compound and for assigning the signals in the experimental spectra. The accuracy of the predicted shifts depends on several factors, including the choice of DFT functional, the basis set, and the treatment of solvent effects. nih.govresearchgate.net Studies on similar heterocyclic systems have shown that functionals like B3LYP and mPW1PW91, combined with basis sets such as 6-311+G(2d,p), provide a good balance of accuracy and computational cost. mdpi.com

The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining accurate predictions, as it accounts for the influence of the solvent on the molecular geometry and electronic structure. mdpi.com By comparing the calculated chemical shifts with experimental data for a series of related compounds, a linear correlation can be established, which can then be used to refine the predicted values for the target molecule.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model Compound (2-aminothiazole-4-carboxylic acid)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 169.8 | 171.2 |

| C4 | 142.1 | 143.5 |

| C5 | 115.4 | 116.8 |

| COOH | 165.2 | 166.5 |

Data adapted from a study on a structurally similar compound to illustrate the typical accuracy of DFT-based NMR predictions. researchgate.net The specific values for this compound would require a dedicated computational study.

The butyl group and the carboxylic acid group of this compound can rotate around the single bonds connecting them to the oxazole ring, leading to various possible conformations. A detailed conformational analysis using DFT can identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles of the butyl and carboxylic acid groups and calculating the energy of each resulting geometry, a potential energy surface can be constructed. The minima on this surface correspond to the stable conformers. A study on the structurally related 2-aminothiazole-4-carboxylic acid identified 18 stable isomers, with the three most stable ones having different arrangements of the carboxylic acid group. researchgate.net A similar analysis for this compound would likely reveal a number of low-energy conformers.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time.

For this compound, MD simulations can be used to study its behavior in solution. This includes its translational and rotational diffusion, the dynamics of its conformational changes, and its interactions with solvent molecules. For instance, MD simulations of other carboxylic acids have been used to investigate their aggregation behavior and their interactions with surfaces. nih.govnih.gov

The force field, which is a set of parameters that describes the potential energy of the system, is a critical component of an MD simulation. For organic molecules like this compound, force fields such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are commonly used. Constant pH MD simulations can also be employed to study how the protonation state of the carboxylic acid group changes with the pH of the environment, which is crucial for understanding its behavior in biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, molecular docking can be used to investigate its potential interactions with biological macromolecules, such as proteins or nucleic acids.

In a typical docking study, a three-dimensional model of the target protein is used, and the this compound molecule is placed in the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode. nih.gov

Virtual screening is an extension of molecular docking where a large library of compounds is docked against a target protein to identify potential new ligands. The oxazole scaffold is present in many biologically active compounds, and virtual screening of libraries containing oxazole derivatives has been used to identify novel inhibitors of various enzymes. nih.gov The this compound scaffold could be used as a starting point for such virtual screening campaigns to identify new drug leads.

Table 3: Common Protein Targets for Oxazole-Containing Compounds in Docking Studies

| Protein Target | Therapeutic Area |

| Cyclooxygenase (COX) enzymes | Anti-inflammatory |

| Tyrosine kinases | Anticancer |

| DNA gyrase | Antibacterial |

| HIV-1 reverse transcriptase | Antiviral |

This table provides examples of protein targets for which oxazole derivatives have shown activity and are therefore relevant for docking studies. The specific targets for this compound would depend on the therapeutic area of interest.

In Silico Structure-Activity Relationship (SAR) Exploration

In silico Structure-Activity Relationship (SAR) studies are crucial for identifying the structural motifs of a molecule that are critical for its biological activity. For oxazole carboxylic acid derivatives, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to understand how different substituents on the oxazole ring and the carboxylic acid group influence their interaction with biological targets.

Research on various oxazole derivatives has highlighted key structural features that modulate their activity. For instance, studies on oxazole-containing compounds have shown that the nature and position of substituents on the oxazole core are critical for their biological effects. tandfonline.com Molecular docking studies on a series of oxazole derivatives against enzymes like cyclooxygenase (COX-1 and COX-2) have revealed that these compounds can establish strong interactions within the enzyme's active site. ekb.eg The binding affinity is often influenced by the specific substitutions on the oxazole ring, which can affect the molecule's orientation and interactions with key amino acid residues. researchgate.net

In the context of identifying novel inhibitors for enzymes such as metallo-β-lactamases, SAR and molecular modeling studies of related dihydrothiazole-carboxylic acids have provided valuable insights. These studies suggest that the carboxylic acid group and specific substitutions on the heterocyclic ring are key for inhibitory activity. uchile.cl Although not directly on this compound, this information on analogous structures is instrumental in guiding the design of new derivatives with potentially enhanced potency.

The general findings from SAR studies on various heterocyclic carboxylic acids indicate that:

The heterocyclic core (e.g., oxazole, thiazole) is often essential for the compound's primary biological activity. tandfonline.com

The carboxylic acid moiety frequently acts as a crucial anchoring group, forming key interactions with the target protein.

The nature of the substituent at the 2-position of the oxazole ring can significantly impact potency and selectivity.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Lead Optimization

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools play a vital role in the early stages of drug discovery by predicting these properties, which helps in prioritizing compounds with favorable drug-like profiles and reducing late-stage attrition. nih.gov

For oxazole derivatives, various in silico models are utilized to predict their ADME properties. These predictions are often based on the physicochemical properties of the molecules, such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's Rule of Five. uchile.cljcchems.com

Studies on different series of oxazole derivatives have demonstrated that these compounds generally exhibit good predicted oral bioavailability. researchgate.net For example, a study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives showed that the designed compounds complied with Lipinski's and other restrictive rules for drug-likeness. rsc.org Similarly, computational analysis of other oxazole derivatives revealed that they passed the Lipinski rule with zero violations and had synthetic scores within an easy limit. uchile.cljcchems.com

The prediction of ADME properties for a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds had a high percentage of in silico absorption and complied with both the Lipinski and Veber rules, indicating good intestinal absorption and bioavailability. nih.gov These findings, while not on the exact target compound, provide a strong indication that the oxazole-4-carboxylic acid scaffold is amenable to the development of orally bioavailable drugs.

A summary of computationally predicted ADME-related properties for representative oxazole derivatives from various studies is presented in the table below. This data illustrates the general trends observed for this class of compounds.

| Compound Class | Predicted Property | Finding | Reference |

| Oxazole Derivatives | Drug-likeness | All molecules passed Lipinski's rule with zero violations. | uchile.cljcchems.com |

| Oxazole Derivatives | Drug Score | Values ranged from 0.11 to 0.9, with several compounds having scores closer to 1, indicating druggable ligands. | uchile.cl |

| Oxazole Derivatives | logP | Values were generally between -0.25 and 4.58. | uchile.cl |

| Oxazole Derivatives | P-glycoprotein Substrate | Most compounds were predicted to be non-substrates for P-glycoprotein. | uchile.cl |

| Oxazole Derivatives | Blood-Brain Barrier Permeability | Most compounds displayed negative permeability across the BBB. | uchile.cl |

| Oxazole Derivatives | CYP Inhibition | Inhibition was predicted for CYP1A2 and CYP2C19, while no inhibition was predicted for CYP2C9, CYP2D6, and CYP3A4 for most compounds. | uchile.cl |

| 2-(substituted)oxazolo[4,5-b]pyridine derivatives | Drug-likeness | Compliant with Lipinski and other restrictive rules. | rsc.org |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Absorption | Predicted absorption percentages were high, with most compounds showing >70% absorption. | nih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Bioavailability | All compounds followed the Veber rule, suggesting good bioavailability. | nih.gov |

Research Applications and Utility in Chemical Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

In organic synthesis, building blocks are crucial for the efficient construction of complex molecules. Carboxylic acids, in particular, are valued for their ability to participate in hydrogen bonding and to be converted into other functional groups, facilitating the assembly of well-ordered, stable structures. researchgate.net The presence of the carboxylic acid group on the oxazole (B20620) ring provides a key handle for molecular elaboration through reactions like esterification, amidation, and coupling.

2-Butyloxazole-4-carboxylic acid is a valuable precursor for creating more complex, substituted heterocyclic systems. The carboxylic acid moiety can be transformed to direct the synthesis of a wide array of derivatives. For instance, by converting the carboxylic acid to an amide, and through subsequent reactions, it is possible to introduce new substituents and ring systems, expanding the chemical diversity of the oxazole core. This versatility is crucial for developing libraries of related compounds for screening purposes in drug discovery and materials science. While direct studies on the 2-butyl derivative are specific, the principle is demonstrated in the broader class of oxazole and thiazole (B1198619) carboxylic acids, which are widely used to build larger, functional molecules. researchgate.net

The synthesis of chiral molecules—molecules that are non-superimposable on their mirror images—is a central theme in modern chemistry, particularly for pharmaceuticals. Chiral carboxylic acids with a stereogenic center at the α-position are fundamental components of many therapeutic agents and natural products. rsc.org While this compound itself is not chiral, it can be used as a starting material in asymmetric synthesis. For example, reactions that modify the groups attached to the oxazole ring can be guided by chiral catalysts to produce enantiomerically enriched products. Methodologies developed for related heterocyclic systems, such as the organocatalytic asymmetric conjugate addition to form chiral oxazolidin-2,4-diones, highlight pathways by which precursors like this compound could be elaborated into valuable chiral α-hydroxy carboxylic acid derivatives. researchgate.net

Utilization as a Scaffold in Medicinal Chemistry Research

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are appended to create new drug candidates. Heterocyclic rings are privileged scaffolds because their structures are often found in biologically active natural products and are capable of engaging with biological targets through various interactions.

The oxazole ring system is a key feature in many compounds with demonstrated biological activity. By analogy, this compound serves as a valuable scaffold for generating novel lead compounds. Research on structurally similar thiazole-4-carboxylic acids has shown significant success in developing enzyme inhibitors. For example, various 2-substituted thiazole and dihydrothiazole-4-carboxylic acids have been identified as potent inhibitors of enzymes like metallo-β-lactamases (MBLs) and xanthine (B1682287) oxidase, which are important targets for treating bacterial resistance and gout, respectively. researchgate.netnih.govnih.gov These findings suggest that the this compound scaffold could be similarly explored to develop new therapeutic agents.

Table 1: Examples of Biologically Active 2-Substituted Heterocyclic-4-Carboxylic Acids

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

| 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids | Metallo-β-lactamases (MBLs) | Infectious Disease | nih.gov |

| 2-Phenylthiazole-4-carboxylic Acid | Xanthine Oxidase (XO) | Gout, Hyperuricemia | nih.gov |

| 2-Aminothiazole-4-carboxylic Acids | Broad-Spectrum MBLs | Infectious Disease | nih.gov |

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.govpageplace.de These tools must be well-characterized to ensure they interact specifically with their intended target. The this compound structure can be modified to create such probes. For instance, the carboxylic acid group allows for the attachment of reporter tags, such as fluorescent dyes or biotin, which enable the visualization and isolation of the target protein. Furthermore, derivatives can be designed as PROTACs (PROteolysis TArgeting Chimeras), which are advanced chemical probes that induce the degradation of a specific protein of interest, offering a powerful method for studying protein function. rsc.org

Applications in Materials Science

The unique electronic and structural properties of heterocyclic compounds make them attractive for applications in materials science. The this compound molecule possesses features that are relevant for the creation of advanced materials. The oxazole core is an electron-rich system that can participate in electronic processes, while the butyl group can influence solubility and packing in the solid state.

The carboxylic acid function is particularly useful for building larger assemblies through hydrogen bonding or by forming metal-organic networks. researchgate.net Thiazole-based compounds, which are structurally related to oxazoles, have been utilized in the development of organic light-emitting diodes (OLEDs) and other optical materials. researchgate.net Furthermore, this compound has been identified as an organic monomer for creating Covalent Organic Frameworks (COFs), which are porous, crystalline polymers with potential applications in electronics, magnetics, and optical materials. bldpharm.com

Incorporation into Polymers and Coatings to Enhance Properties

Carboxylic acid derivatives are integral to the synthesis of a wide range of polymers. Their ability to form ester linkages through condensation reactions with diols allows for the creation of polyesters with tailored properties. The incorporation of specific carboxylic acids can influence characteristics such as flexibility, thermal stability, and chemical resistance in the resulting polymers, which are widely used in coatings, adhesives, fibers, and composites. While the direct incorporation of this compound into polymers is a specialized area of research, the broader class of carboxylic acid-terminated polymers is known for its utility in various applications, including formulations for topical applications.

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation. This property is of great interest for applications in sensors, bio-imaging, and light-emitting devices. Research into AIE has explored a variety of molecular structures, including chromone-based fluorescent probes that exhibit significant fluorescence in their aggregated state. These probes can be designed for the selective detection of metal ions, such as Hg(II). The investigation of novel molecules with potential AIE characteristics is an active field of research, as these materials offer advantages over traditional fluorophores that often suffer from aggregation-caused quenching.

Research as Organic Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Carboxylic acids are among the most common and effective ligands for MOF synthesis. The carboxylate groups readily coordinate with metal centers, and the organic backbone of the ligand can be modified to control the pore size and introduce specific functionalities within the framework. MOFs built with carboxylic acid ligands have shown promise in applications such as gas storage and separation, catalysis, and drug delivery. The use of flexible benzimidazole (B57391) carboxylic acid ligands, for instance, can lead to MOFs with polar channels that exhibit selective gas sorption. Similarly, mixed-ligand strategies, combining pyridinyl-derived and carboxylate ligands, have been used to construct novel MOFs with photocatalytic properties for dye degradation.

Contributions to Agrochemical Development

Carboxylic acids and their derivatives have made substantial contributions to the development of herbicides over the past several decades. nih.gov These compounds can target a variety of biosynthetic pathways and enzymes in plants, leading to herbicidal activity. nih.gov The structural diversity of carboxylic acid-containing molecules allows for the fine-tuning of their biological activity and selectivity. nih.gov Research in this area focuses on understanding the mechanisms of action and designing new herbicidal lead structures. nih.gov While the specific application of this compound in commercial herbicides is not widely documented, the broader family of heterocyclic carboxylic acids continues to be a significant area of interest for the discovery of new agrochemicals. For instance, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their fungicidal and antiviral activities, demonstrating the potential of this class of compounds in crop protection.

Q & A

Q. What are the common synthetic routes for 2-Butyloxazole-4-carboxylic Acid?

The synthesis typically involves condensation reactions between precursors like oxazole derivatives and carboxylic acids. For example, analogous compounds (e.g., 2-Benzyloxazole-4-carboxylic acid) are synthesized via acid- or base-catalyzed reactions, often requiring controlled temperatures (80–120°C) and catalysts like H₂SO₄ or pyridine . Optimization of solvent systems (e.g., DMF or THF) and purification via recrystallization or column chromatography is critical for yield improvement.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the oxazole ring and butyl chain.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- HPLC with UV detection (λ = 210–260 nm) to assess purity, referencing protocols used for structurally similar thiazole-carboxylic acids .

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole ring vibrations.

Q. What safety precautions are necessary when handling this compound?

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particulates.

- Refer to Safety Data Sheets (SDS) for emergency procedures, as recommended for related azetidine-carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during oxazole ring formation.

- Solvent effects : Compare polar aprotic solvents (e.g., DMF) with non-polar solvents (e.g., toluene) to stabilize intermediates.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation, as demonstrated for trifluoromethyl-oxazole derivatives .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time.

Q. How can contradictory bioactivity data from different studies be resolved?

Discrepancies in enzyme inhibition or cytotoxicity results may arise from:

- Purity variations : Ensure compound purity ≥95% via HPLC and confirm absence of residual solvents.

- Assay conditions : Standardize buffer pH, temperature, and substrate concentrations across studies.

- Structural analogs : Compare results with related compounds (e.g., 2-Aminothiazole-4-carboxylic acid) to identify structure-activity relationships (SAR) .

- Meta-analysis : Apply statistical tools to aggregate data from multiple studies, as suggested in methodologies for resolving contradictions in biochemical research .

Q. What computational strategies are effective for studying its interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) based on oxazole-carboxylic acid derivatives’ interactions .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results.

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with observed bioactivity, referencing protocols for thiazole-carboxylic acids .

Q. What are the challenges in assessing its environmental impact?

- Degradation studies : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV light) to track persistence.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity, following EPA DSSTox guidelines for analogous chlorophenyl-thiazole acids .

- Analytical detection : Develop LC-MS/MS methods with detection limits ≤1 ppb for environmental matrices (water, soil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.